![molecular formula C9H6F3NO2S B12887617 2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H6F3NO2S It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and a trifluoromethoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[d]oxazole derivative.
Introduction of Methylthio Group: The methylthio group is introduced at the 2-position using a methylthiolating agent under controlled conditions.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced at the 4-position using a trifluoromethoxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups at specific positions.
科学的研究の応用
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Altering Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis and cellular functions.
類似化合物との比較
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)benzo[d]oxazole: Lacks the methylthio group, leading to variations in reactivity and applications.
2-(Methylthio)-4-methoxybenzo[d]oxazole: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior.
Uniqueness
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various scientific and industrial contexts.
特性
分子式 |
C9H6F3NO2S |
|---|---|
分子量 |
249.21 g/mol |
IUPAC名 |
2-methylsulfanyl-4-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-8-13-7-5(14-8)3-2-4-6(7)15-9(10,11)12/h2-4H,1H3 |
InChIキー |
JLGRXDWUOBSHKO-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(O1)C=CC=C2OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



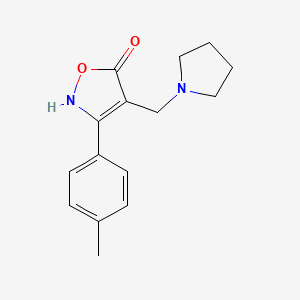
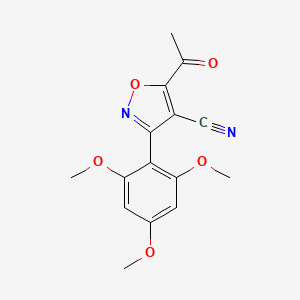
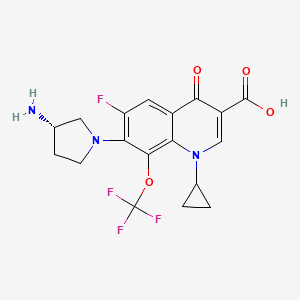


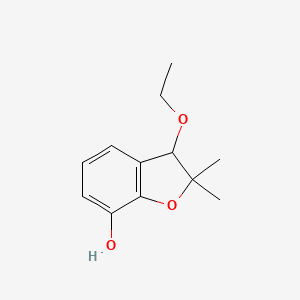

![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)
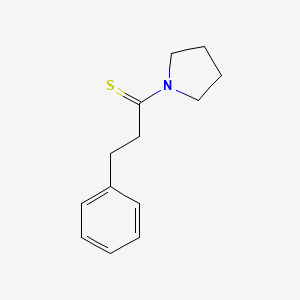
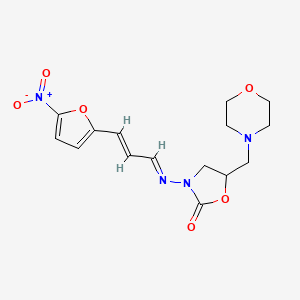
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)

